Reactivity and Conversion vs. TPO
BAPO exhibits significantly higher reactivity and achieves a greater degree of conversion compared to the closest structural analog, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), under identical light-curing conditions [1]. This direct comparison highlights BAPO's efficiency in free radical generation and subsequent polymerization.
| Evidence Dimension | Reactivity and Degree of Conversion (DC) |
|---|---|
| Target Compound Data | BAPO presented higher reactivity compared to TPO. The Emitter D® device promoted a high degree of conversion for BAPO. |
| Comparator Or Baseline | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) showed lower reactivity. |
| Quantified Difference | BAPO reactivity is statistically significantly higher than TPO (exact p-value not provided in source, but stated as a result of two-way ANOVA and post-hoc Tukey test). |
| Conditions | Experimental resin adhesive system; second- and third-generation light curing units (LCU). UV-Vis spectroscopy and degree of conversion analysis. |
Why This Matters
For applications demanding rapid cure speeds and high final polymer conversion, such as in dental restoratives or high-throughput industrial coatings, BAPO offers a verifiable performance advantage over TPO.
- [1] Boeira PO, Kinalski MA, Santos MBF, Moraes RR, Lima GS. Polywave And Monowave Light-Curing Units Effects On Polymerization Efficiency Of Different Photoinitiators. Brazilian Dental Science. 2021;24(4):1-9. View Source
